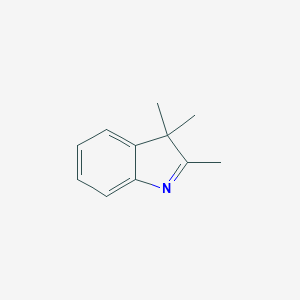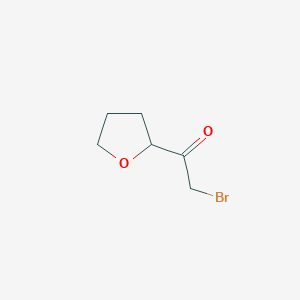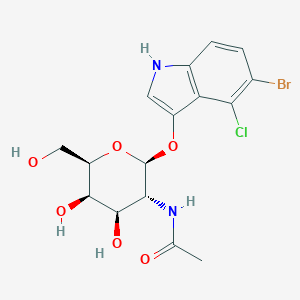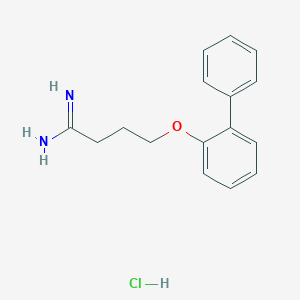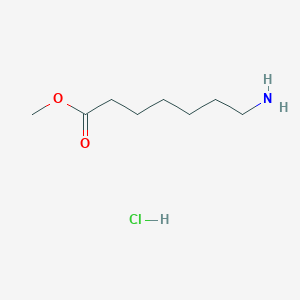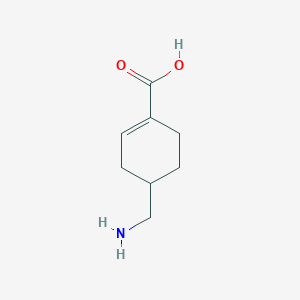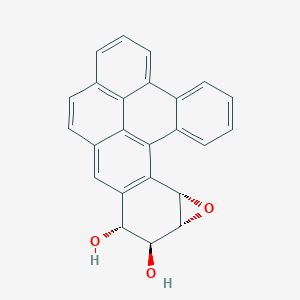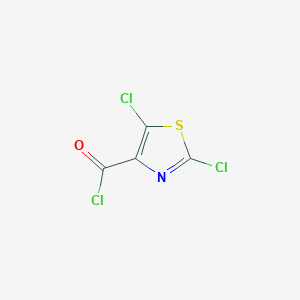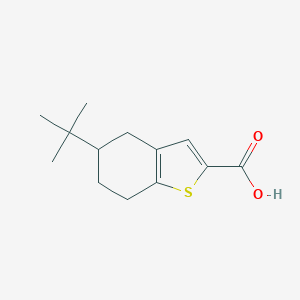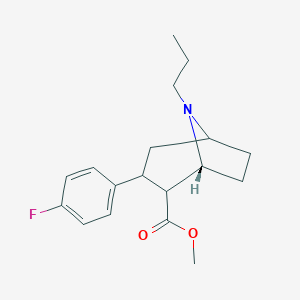
2-Cfppn
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cfppn is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a derivative of the compound Cfppn, which has been used in studies related to Alzheimer's disease and Parkinson's disease. 2-Cfppn has been synthesized using a variety of methods and has been found to have unique biochemical and physiological effects. In
Applications De Recherche Scientifique
2-Cfppn has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. Studies have shown that 2-Cfppn has the potential to act as a neuroprotective agent, protecting neurons from damage caused by oxidative stress. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2-Cfppn is not fully understood. However, studies have shown that it may act as an antioxidant, protecting cells from oxidative stress. It may also act on the Nrf2-ARE pathway, which is involved in the regulation of cellular responses to oxidative stress.
Effets Biochimiques Et Physiologiques
2-Cfppn has been found to have a number of biochemical and physiological effects. Studies have shown that it can increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been found to decrease the levels of reactive oxygen species in cells. In addition, it has been found to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Cfppn in lab experiments is its potential neuroprotective properties. This makes it a potential candidate for the treatment of neurodegenerative diseases. However, there are also limitations to its use. For example, it may have cytotoxic effects at high concentrations. In addition, more research is needed to fully understand its mechanism of action.
Orientations Futures
There are a number of future directions for research on 2-Cfppn. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of its potential as a therapeutic agent for neurodegenerative diseases. In addition, more research is needed to fully understand its mechanism of action and its potential side effects.
Conclusion:
In conclusion, 2-Cfppn is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. It has unique biochemical and physiological effects and has been found to have potential neuroprotective properties. While there are limitations to its use, it represents a promising area of research for the future.
Méthodes De Synthèse
2-Cfppn can be synthesized using a variety of methods, including the reaction of Cfppn with a variety of reagents. One of the most common methods is the reaction of Cfppn with diethyl malonate in the presence of a base. This reaction produces 2-Cfppn as the major product. Other methods include the reaction of Cfppn with ethyl cyanoacetate or ethyl acetoacetate.
Propriétés
Numéro CAS |
127627-50-3 |
|---|---|
Nom du produit |
2-Cfppn |
Formule moléculaire |
C18H24FNO2 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
methyl (1R)-3-(4-fluorophenyl)-8-propyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C18H24FNO2/c1-3-10-20-14-8-9-16(20)17(18(21)22-2)15(11-14)12-4-6-13(19)7-5-12/h4-7,14-17H,3,8-11H2,1-2H3/t14?,15?,16-,17?/m1/s1 |
Clé InChI |
IHPBQKOISFWYGD-ONNPGMOUSA-N |
SMILES isomérique |
CCCN1[C@@H]2CCC1CC(C2C(=O)OC)C3=CC=C(C=C3)F |
SMILES |
CCCN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC |
SMILES canonique |
CCCN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC |
Synonymes |
2-carbomethoxy-3-(4-fluorophenyl)-N-propylnortropane 2-CFPPN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




